

An In-depth Technical Guide on the Solubility of Trimethylsulfoxonium Iodide in Water

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Trimethylsulfoxonium

Cat. No.: B8643921

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the aqueous solubility of **trimethylsulfoxonium** iodide, a vital reagent in organic synthesis. It includes quantitative solubility data, a general experimental protocol for its determination, and a visualization of its application in generating the Corey-Chaykovsky reagent.

Introduction to Trimethylsulfoxonium Iodide

Trimethylsulfoxonium iodide, with the chemical formula $[(\text{CH}_3)_3\text{SO}]^+\text{I}^-$, is an organosulfur salt that serves as a key precursor for the generation of dimethyloxosulfonium methylide, commonly known as the Corey-Chaykovsky reagent.^{[1][2]} This ylide is widely employed in organic synthesis for the preparation of epoxides, cyclopropanes, and aziridines from carbonyls, enones, and imines, respectively.^{[1][3]} The compound exists as a white to light yellow crystalline solid and is known to be hygroscopic and sensitive to light.^{[2][4][5]} Its utility in a variety of chemical transformations, often performed in aqueous or mixed-solvent systems, makes understanding its water solubility crucial for reaction design, workup procedures, and overall process optimization.

Quantitative Solubility Data

The solubility of **trimethylsulfoxonium** iodide in water has been reported across various sources, indicating its high affinity for aqueous media. The compound is generally described as

soluble or readily soluble in water.[\[4\]](#)[\[6\]](#) A summary of the available quantitative data is presented below.

Solubility Value	Temperature	Source(s)
~50 g/L	Not Specified	[7] [8]
50 mg/mL	Not Specified	[4]
38.5 g/L	20 °C	[9] [10]
15 g/L	20 °C	[11]

Note: The variation in reported values may be attributed to different experimental methodologies or purities of the substance.

Experimental Protocol for Solubility Determination

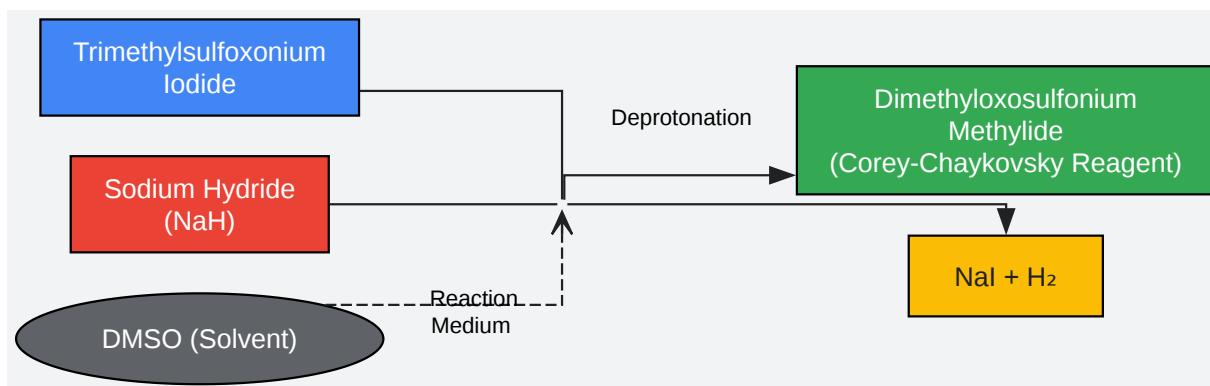
While specific experimental details for the cited solubility values are not extensively published, a standard method for determining the aqueous solubility of a solid compound like **trimethylsulfoxonium** iodide involves the isothermal equilibrium method. This procedure is designed to ascertain the saturation point of the solute in the solvent at a given temperature.

Objective: To determine the concentration of a saturated solution of **trimethylsulfoxonium** iodide in deionized water at a controlled temperature (e.g., 20 °C).

Materials and Equipment:

- **Trimethylsulfoxonium** iodide (high purity)
- Deionized water
- Analytical balance
- Constant temperature water bath or incubator
- Vials with sealed caps
- Magnetic stirrer and stir bars

- Centrifuge
- Volumetric flasks and pipettes
- Analytical instrumentation for quantification (e.g., UV-Vis Spectrophotometer, HPLC, or gravimetric analysis)


Methodology:

- Preparation of Supersaturated Solutions: Add an excess amount of **trimethylsulfoxonium** iodide to a series of vials containing a known volume of deionized water. The excess solid ensures that saturation is achieved.
- Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature water bath set to the desired temperature (e.g., 20 °C). Agitate the mixtures using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.
- Sample Extraction: Carefully extract a precise aliquot of the clear supernatant (the saturated solution) without disturbing the solid pellet.
- Quantification:
 - Gravimetric Method: Transfer the known volume of the saturated solution to a pre-weighed container. Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven). Weigh the container with the dried residue. The mass of the dissolved solid can then be calculated.
 - Spectroscopic/Chromatographic Method: Dilute the extracted aliquot with a known volume of solvent. Analyze the concentration of **trimethylsulfoxonium** iodide using a pre-calibrated analytical method such as UV-Vis spectroscopy or HPLC.

- Calculation: Calculate the solubility in the desired units (e.g., g/L or mg/mL) based on the mass of the dissolved solid and the initial volume of the solvent. The experiment should be repeated multiple times to ensure reproducibility and accuracy.

Visualization of a Key Synthetic Application

Trimethylsulfoxonium iodide is most frequently used to generate dimethyloxosulfonium methylide, a sulfur ylide.[12] This is typically achieved by deprotonating the salt with a strong base, such as sodium hydride (NaH), in a suitable solvent like dimethyl sulfoxide (DMSO).[3] [13] The following diagram illustrates this fundamental reaction workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for the generation of the Corey-Chaykovsky reagent.

Conclusion

Trimethylsulfoxonium iodide exhibits significant solubility in water, a property that is advantageous for its use in various reaction conditions. The compiled data provides researchers and drug development professionals with essential parameters for its application. Understanding both its solubility and its role in key synthetic transformations, such as the formation of the Corey-Chaykovsky reagent, is fundamental to leveraging this versatile compound in the synthesis of complex organic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. Trimethylsulfoxonium iodide | 1774-47-6 [chemicalbook.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Page loading... [wap.guidechem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. Trimethylsulfoxonium iodide - Safety Data Sheet [chemicalbook.com]
- 8. 1774-47-6 CAS | TRIMETHYLSULFOXONIUM IODIDE | Laboratory Chemicals | Article No. 6367F [lobachemie.com]
- 9. Trimethylsulfoxonium Iodide | 1774-47-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 10. Trimethylsulfoxonium Iodide | 1774-47-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. Trimethylsulfoxonium iodide(1774-47-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. Trimethylsulfoxonium iodide - Wikipedia [en.wikipedia.org]
- 13. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Solubility of Trimethylsulfoxonium Iodide in Water]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8643921#solubility-of-trimethylsulfoxonium-iodide-in-water>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com